molecular formula C26H31N5O2 B2557974 N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide CAS No. 922118-03-4

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide

Cat. No.: B2557974
CAS No.: 922118-03-4
M. Wt: 445.567
InChI Key: ZZCASXGQPJDMQD-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methylphenylmethyl substituent at the 5-position and an adamantane-1-carboxamide group linked via an ethyl chain. The adamantane moiety is known to enhance metabolic stability and membrane permeability, making it a common structural motif in drug design .

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-17-3-2-4-18(7-17)15-30-16-28-23-22(24(30)32)14-29-31(23)6-5-27-25(33)26-11-19-8-20(12-26)10-21(9-19)13-26/h2-4,7,14,16,19-21H,5-6,8-13,15H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCASXGQPJDMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, a comparative analysis with structurally related pyrazolo-pyrimidine derivatives is provided below. Key differences in substituents, physicochemical properties, and reported activities are highlighted.

Core Structure Modifications

  • Target Compound :
    • Core : Pyrazolo[3,4-d]pyrimidin-4-one.
    • Substituents :
  • 5-position: 3-Methylphenylmethyl group.
  • 1-position: Ethyl chain terminating in adamantane-1-carboxamide.
  • Analog 1: (1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide Substituent Difference: 3-Fluorobenzyl at the 5-position.
  • Analog 2: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Substituent Difference: Chromen-4-one fused system and benzenesulfonamide group. Impact: The chromenone moiety introduces planar aromaticity, which may enhance intercalation with biological targets like DNA or kinases.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight (g/mol) ~466.5 (estimated) ~480.5 (estimated) 589.1 (measured)
Melting Point (°C) Not reported Not reported 175–178
Key Functional Groups Adamantane, methylphenyl Adamantane, fluorobenzyl Chromenone, sulfonamide

Biological Activity

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide, identified by CAS number 922118-03-4, represents a novel compound with significant potential in pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26_{26}H31_{31}N5_{5}O2_{2}
Molecular Weight 445.6 g/mol
CAS Number 922118-03-4

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various cellular targets. Pyrazolo compounds are frequently noted for their roles in inhibiting key enzymes involved in cell proliferation and inflammation. The specific mechanisms may involve:

  • Inhibition of Kinases: Many pyrazolo derivatives exhibit inhibitory effects on kinases such as Aurora-A and CDK2, which are crucial in cancer cell cycle regulation.
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammatory markers and mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies: A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : IC50_{50} values around 0.46 µM.
    • HCT116 (colon cancer) : IC50_{50} values as low as 0.39 µM .

Anti-inflammatory Activity

Compounds in the pyrazole family have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study 1: Antitumor Efficacy

A study by Li et al. evaluated the anticancer efficacy of several pyrazolo derivatives against HCT116 and MCF7 cell lines. The findings revealed that certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics, indicating a strong potential for development into therapeutic agents .

Case Study 2: Kinase Inhibition

Research conducted by Kumar et al. focused on the kinase inhibition profile of related compounds. The study reported that specific derivatives displayed potent inhibition against Aurora-A kinase with IC50_{50} values around 0.16 µM, suggesting a promising pathway for targeting cancer cell growth .

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